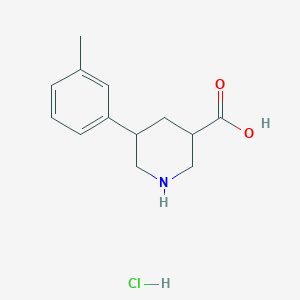

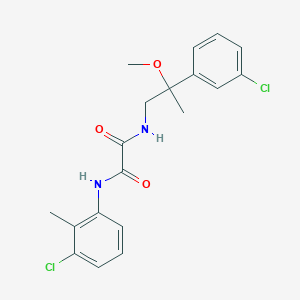

![molecular formula C24H31N5O4 B2826073 7-(4-(2-ethoxyethyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1105231-43-3](/img/structure/B2826073.png)

7-(4-(2-ethoxyethyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The piperazine ring could be formed through a reaction of a suitable diamine and a dihalide. The ester group could be introduced through a reaction with a carboxylic acid or acid chloride. The pyrazolo[4,3-c]pyridin-3(5H)-one moiety could be formed through a complex cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. The piperazine ring is a six-membered ring containing two nitrogen atoms, which is likely to be quite flexible. The pyrazolo[4,3-c]pyridin-3(5H)-one moiety is a fused ring system containing several nitrogen atoms, which is likely to be more rigid .Chemical Reactions Analysis

The chemical reactivity of this compound is likely to be dominated by its functional groups. The ester group could undergo reactions such as hydrolysis, reduction, and transesterification. The piperazine ring could undergo reactions with electrophiles at the nitrogen atoms. The pyrazolo[4,3-c]pyridin-3(5H)-one moiety could undergo a variety of reactions depending on the exact substitution pattern .科学的研究の応用

G Protein-Biased Dopaminergics

Compounds featuring the pyrazolo[4,3-c]pyridin-3(5H)-one structure, particularly those with modifications similar to the specified compound, have been investigated for their potential as dopamine receptor partial agonists. These substances exhibit preference for G protein activation over β-arrestin recruitment at dopamine D2 receptors, indicating potential utility in antipsychotic therapies (Möller et al., 2017).

Dopamine D4 Receptor Ligands

Research on pyrazolo[1,5-α]pyridine derivatives, which are structurally related to the mentioned compound, has demonstrated their affinity for dopamine D4 receptors. Such findings suggest these compounds could serve as potential ligands for targeting D4 receptor-mediated pathways, highlighting their significance in neuropsychiatric disorder studies (Guca, 2014).

Antimicrobial Activity

Derivatives incorporating the pyrazolo[4,3-c]pyridin structure have also been synthesized and tested for antimicrobial activities. These studies have shown variable and modest activity against bacteria and fungi, indicating the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).

Antitumor Agents

Another area of application involves the synthesis of polymethoxylated fused pyridine systems, including pyrazolo[4,3-c]pyridines, for their in vitro antitumor activity. Compounds in this category have shown a broad spectrum of antitumor activity against various cancer cell lines, underlining their potential as chemotherapeutic agents (Rostom et al., 2009).

Safety and Hazards

将来の方向性

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and tested in more complex biological systems. Additionally, the synthesis of this compound could be optimized to improve yields and reduce the number of steps .

特性

IUPAC Name |

7-[4-(2-ethoxyethyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O4/c1-3-33-16-14-26-9-11-28(12-10-26)23(30)20-17-27(13-15-32-2)18-21-22(20)25-29(24(21)31)19-7-5-4-6-8-19/h4-8,17-18H,3,9-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVICBPBKKTKKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

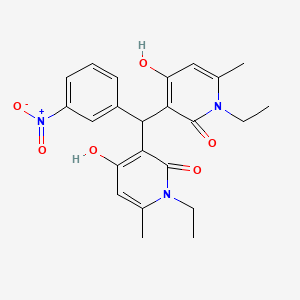

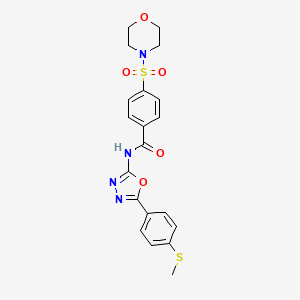

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2825992.png)

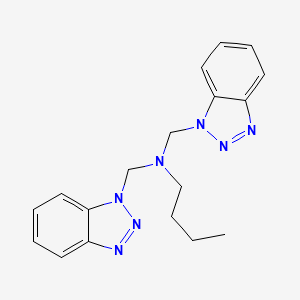

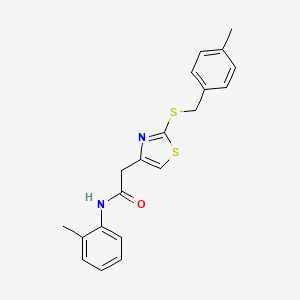

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2825996.png)

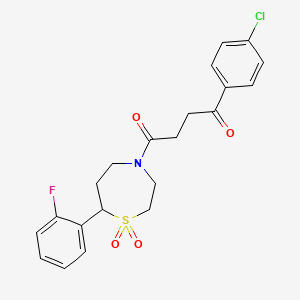

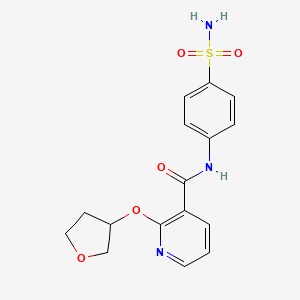

![N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2826002.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2826005.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2826010.png)

![Methyl 5,5,7,7-tetramethyl-2-(naphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2826013.png)